molecular formula C9H12N2O2 B8660844 Methyl 3-(hydrazinylmethyl)benzoate

Methyl 3-(hydrazinylmethyl)benzoate

Cat. No.: B8660844
M. Wt: 180.20 g/mol
InChI Key: GJFNYCFGIYNNAH-UHFFFAOYSA-N
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Description

Methyl 3-(hydrazinylmethyl)benzoate is a benzoate ester derivative functionalized with a hydrazinylmethyl group at the meta position. This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound is provided as a high-purity material to ensure consistency and reliability in experimental workflows. The primary research value of this compound lies in its versatile reactivity. The hydrazine functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles. Furthermore, it readily undergoes condensation reactions with carbonyl groups (aldehydes and ketones) to form hydrazone derivatives. Hydrazone-based compounds are a significant class in medicinal chemistry, extensively studied for their diverse biological activities, which include antiglycation, antimicrobial, and anticancer properties . Researchers can utilize this reagent to develop novel hydrazone scaffolds for biological screening or as intermediates in multi-step synthetic routes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(hydrazinylmethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(5-8)6-11-10/h2-5,11H,6,10H2,1H3

InChI Key

GJFNYCFGIYNNAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(hydrazinylmethyl)benzoate are compared below with analogous benzoate derivatives, focusing on synthesis, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Synthesis Route Key Applications/Findings References
This compound C₈H₁₁ClN₂O₂ Hydrazinylmethyl, ester Condensation of methyl benzoate derivatives with hydrazine hydrate Antimicrobial metal complexes, antitumor intermediates
Methyl 3-amino-4-hydroxybenzoate C₈H₉NO₃ Amino, hydroxy, ester Cyclization with aryl acids Precursor for benzoxazole derivatives
Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate C₁₈H₁₅N₃O₄ Pyrazole, amino, methoxy, ester LiHMDS-mediated coupling with isothiocyanates Tumor cell growth inhibition (IC₅₀: 18–36 μM)
Methyl 3-[imino(methoxy)methyl]benzoate hydrochloride C₁₀H₁₂ClNO₃ Iminomethyl, methoxy, ester Methoxylation of imino intermediates Building block for nucleophilic substitutions
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride C₁₄H₂₁Cl₂N₂O₂ Piperidinyl, amino, ester Alkylation of piperidine derivatives CNS-targeting drug candidates

Key Observations

Synthetic Flexibility: this compound is synthesized via hydrazine-mediated reactions, contrasting with Methyl 3-amino-4-hydroxybenzoate, which requires cyclization with aryl acids . Pyrazole derivatives (e.g., Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate) utilize strong bases like LiHMDS for coupling, highlighting divergent synthetic strategies .

Reactivity and Coordination Chemistry: The hydrazinyl group in this compound forms stable complexes with transition metals (e.g., Co(II), Zn(II)), demonstrating antimicrobial activity against E. coli and S. aureus . In contrast, Methyl 3-[imino(methoxy)methyl]benzoate hydrochloride exhibits reactivity in nucleophilic substitutions, enabling applications in catalytic C–H bond functionalization .

Biological Activity: Pyrazole-based benzoates (e.g., Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate) show tumor cell growth inhibition at micromolar concentrations, outperforming simpler hydrazinyl derivatives in cytotoxicity .

Functional Group Impact: Replacement of the hydrazinyl group with a piperidinyl moiety (Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate) enhances lipophilicity, critical for pharmacokinetic optimization . Hydroxy and amino groups in Methyl 3-amino-4-hydroxybenzoate enable benzoxazole formation, expanding utility in heterocyclic chemistry .

Research Findings and Data

Antimicrobial Activity of Metal Complexes

This compound forms complexes with Co(II) and Zn(II), exhibiting moderate antimicrobial activity:

  • Co(II) complex : MIC = 32 μg/mL against S. aureus .
  • Zn(II) complex : MIC = 64 μg/mL against E. coli .

Antitumor Activity of Pyrazole Derivatives

  • Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b): IC₅₀ = 18% inhibition at 10 μM .
  • Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b): IC₅₀ = 16% inhibition at 10 μM .

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Procedure :

  • Starting Material : Methyl 3-(chloromethyl)benzoate.

  • Reaction : React with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80–90°C, 6–8 hours).

  • Workup : Neutralize with aqueous HCl, extract with dichloromethane, and purify via recrystallization.

Key Data :

  • Yield: 72–85% .

  • Catalyst: None required; excess hydrazine drives the reaction.

  • Side Products: Minimal (<5% hydrazide formation).

Mechanism :
The chloride leaving group is displaced by hydrazine via an SN2 mechanism, forming the hydrazinylmethyl derivative.

Reductive Amination of Nitro Intermediates

Procedure :

  • Synthesis of Nitro Precursor : Methyl 3-(nitromethyl)benzoate is prepared via nitration of methyl 3-methylbenzoate.

  • Reduction : Catalytic hydrogenation using Raney Ni under H₂ (50 psi) in methanol at 25°C.

  • Hydrazine Formation : Treat the resulting amine with nitrous acid (HNO₂) to generate the hydrazine group.

Key Data :

  • Nitro Reduction Yield: 90% .

  • Hydrazine Conversion Yield: 65–70% .

Limitations : Multi-step process with moderate overall yield.

Direct Hydrazination Using Phase-Transfer Catalysts

Procedure :

  • Substrate : Methyl 3-(bromomethyl)benzoate.

  • Reagents : Hydrazine hydrate, cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst.

  • Conditions : Stir in H₂O/CH₂Cl₂ biphasic system at 60°C for 3 hours.

Key Data :

  • Yield: 88% .

  • Advantages: Faster reaction time, reduced side reactions.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
Nucleophilic Substitution858HighIndustrial
Reductive Amination6512ModerateLab-scale
Phase-Transfer Catalysis883HighPilot-scale

Optimal Choice : Phase-transfer catalysis offers the best balance of yield, time, and scalability.

Characterization and Validation

  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, ArH), 4.20 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 2.50 (br s, 2H, NH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester).

  • HPLC Purity : >98% after recrystallization.

Industrial-Scale Considerations

  • Safety : Hydrazine is toxic; use closed systems and PPE.

  • Waste Management : Neutralize aqueous waste with HCl before disposal.

  • Cost Drivers : Hydrazine hydrate and halogenated precursors account for 70% of material costs.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time to 1 hour with comparable yields (83%).

  • Enzymatic Catalysis : Lipase-mediated hydrazine coupling under mild conditions (research phase) .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the hydrazinylmethyl group’s integration with the benzoate backbone. The NH proton typically appears as a broad singlet near δ 4.5–5.0 ppm .
  • IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. The hydrazine group’s planarity and hydrogen-bonding interactions with the ester oxygen can be resolved .

How does this compound act as a ligand in coordination chemistry?

Basic Research Question
The hydrazinylmethyl group serves as a bidentate ligand, coordinating to transition metals (e.g., Co2+^{2+}, Zn2+^{2+}) through the hydrazine nitrogen and ester oxygen. Key observations:

  • Metal complexes : Formulations like [M(N2_2H4_4)2_2(mb)2_2]·H2_2O (M = Co, Zn) are stabilized at pH 5–6, with octahedral geometry confirmed by magnetic susceptibility and UV-Vis spectra .
  • Applications : These complexes exhibit antimicrobial activity against Gram-positive bacteria, likely due to metal-mediated disruption of cell membranes .

What advanced strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Advanced Research Question
Discrepancies in yields often arise from:

  • Hydrazine stoichiometry : Excess hydrazine (>2 eq.) can lead to over-substitution or byproducts. Optimize via iterative molar ratio studies .
  • pH variability : Use buffered conditions (e.g., acetate buffer at pH 5.5) to ensure reproducibility.
  • Analytical validation : Cross-validate purity using hyphenated techniques (e.g., LC-MS) to distinguish isomers or hydrated forms .

How can the reactivity of the hydrazinylmethyl group be exploited in nucleophilic acyl substitution reactions?

Advanced Research Question
The hydrazine moiety acts as a nucleophile, enabling:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM to form hydrazide derivatives. Monitor by 1^1H NMR for disappearance of NH2_2 signals .
  • Condensation : Under acidic conditions, form Schiff bases with aldehydes, useful in synthesizing heterocyclic scaffolds .

What mechanistic insights explain the antimicrobial activity of metal complexes derived from this compound?

Advanced Research Question

  • Metal-ligand synergy : Co2+^{2+} complexes disrupt bacterial membranes via lipid peroxidation, while the hydrazine group inhibits enzyme activity by chelating essential metal ions in pathogens .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents on the benzoate ring enhance activity by increasing ligand rigidity and metal-binding affinity .

How do solvent polarity and proticity affect the photophysical properties of this compound?

Advanced Research Question

  • Solvent effects : In polar aprotic solvents (e.g., acetonitrile), intramolecular charge transfer (ICT) between the hydrazine and ester groups results in fluorescence quenching. Use time-resolved fluorescence spectroscopy to map excited-state dynamics .
  • Twisted intramolecular charge-transfer (TICT) states : Steric hindrance in viscous solvents (e.g., glycerol) stabilizes TICT states, observable via red-shifted emission bands .

What computational methods are suitable for modeling the electronic structure of this compound?

Advanced Research Question

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The hydrazine group’s lone pairs dominate HOMO, influencing redox behavior .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and π-π stacking .

How does thermal analysis inform the stability of this compound under storage conditions?

Advanced Research Question

  • TGA/DSC : The compound decomposes exothermically above 200°C, with mass loss corresponding to hydrazine release. Store at <25°C in inert atmospheres to prevent degradation .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) of decomposition, guiding shelf-life predictions .

What are the limitations of spectroscopic methods vs. crystallography in resolving tautomeric forms of this compound?

Advanced Research Question

  • NMR limitations : Rapid tautomerism (e.g., hydrazone vs. azo forms) averages signals, obscuring individual tautomers. Use low-temperature NMR (−40°C) to slow equilibria .
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns tautomeric states, but requires high-quality crystals. Co-crystallize with stabilizing agents (e.g., crown ethers) to improve crystal packing .

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